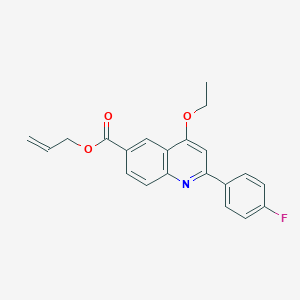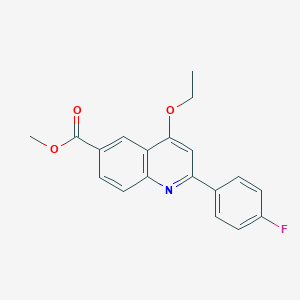
prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring structure containing six carbon atoms and one nitrogen atom in a seven-membered ring, attached to a benzene ring. The presence of the prop-2-en-1-yl group suggests an alkene functionality, and the 4-ethoxy-2-(4-fluorophenyl) substitution indicates the presence of an ether and a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings, which could undergo electrophilic aromatic substitution reactions. The alkene could potentially undergo reactions such as hydrogenation or hydrohalogenation. The ether group might be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The aromatic rings would contribute to its stability and possibly its color. The ether and alkene groups could influence its polarity and boiling/melting points .Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is not yet fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors, which are involved in cell signaling pathways. It is also thought to modulate the activity of certain ion channels, which can affect the flow of ions across cell membranes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to inhibit the growth of certain bacteria and viruses, as well as to possess immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, it is also important to note that this compound is not approved for human use and should only be used in laboratory experiments. Additionally, it is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
The potential future directions for prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate are numerous. One potential direction is the development of new drugs and therapeutics based on this compound. Additionally, this compound could be used to study the effects of various environmental pollutants, and to develop new strategies for the treatment of various diseases. Additionally, this compound could be used in the development of new diagnostic tools, as well as in the development of new treatments for various conditions. Finally, this compound could be used to study the mechanisms of action of various drugs, as well as to develop new strategies for the treatment of various conditions.
Métodos De Síntesis
Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be synthesized by a multi-step process beginning with the reaction of 4-ethoxy-2-(4-fluorophenyl)quinoline and prop-2-en-1-yl bromide. This reaction is carried out in the presence of an appropriate base such as potassium carbonate in an aqueous solvent. The resulting product is then treated with aqueous sodium hydroxide, followed by the addition of aqueous sulfuric acid. The reaction is then heated to a temperature of 100°C for 10 minutes, during which time the desired product is formed.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of potential applications in scientific research. This compound has been used in the study of cell signaling pathways, as well as in the development of novel drugs and therapeutics. It has also been used to study the effects of various environmental pollutants, and as a tool to study the mechanisms of action of various drugs.
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided. It’s also important to note that many aromatic compounds, including some quinoline derivatives, are potentially hazardous and may pose environmental risks .
Propiedades
IUPAC Name |
prop-2-enyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3/c1-3-11-26-21(24)15-7-10-18-17(12-15)20(25-4-2)13-19(23-18)14-5-8-16(22)9-6-14/h3,5-10,12-13H,1,4,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXECAOUOSNBONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC=C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456175.png)
![1-benzyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456184.png)
![N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456187.png)
![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)
![4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456200.png)
![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)

![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-3-(piperidine-1-carbonyl)-1,4-dihydroquinolin-4-one](/img/structure/B6456223.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![4-{1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carbonyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B6456232.png)
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)

![2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456256.png)
